molecular formula C8H12F2O2 B2965948 3,3-Difluorocycloheptane-1-carboxylic acid CAS No. 1934431-40-9

3,3-Difluorocycloheptane-1-carboxylic acid

Cat. No.: B2965948
CAS No.: 1934431-40-9
M. Wt: 178.179
InChI Key: WLRRFULNEPZPCB-UHFFFAOYSA-N
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Description

3,3-Difluorocycloheptane-1-carboxylic acid is an organic compound characterized by the presence of a cycloheptane ring substituted with two fluorine atoms at the 3rd position and a carboxylic acid group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorocycloheptane-1-carboxylic acid typically involves the fluorination of cycloheptane derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the cycloheptane ring. Subsequent carboxylation can be achieved through the reaction with carbon dioxide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cycloheptane derivatives .

Scientific Research Applications

3,3-Difluorocycloheptane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluorocycloheptane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the fluorine atoms can participate in halogen bonding and influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluorocyclohexane-1-carboxylic acid
  • 3,3-Difluorocyclopentane-1-carboxylic acid
  • 3,3-Difluorocyclooctane-1-carboxylic acid

Uniqueness

3,3-Difluorocycloheptane-1-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties compared to its six-membered and five-membered ring analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3,3-difluorocycloheptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c9-8(10)4-2-1-3-6(5-8)7(11)12/h6H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRRFULNEPZPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(C1)C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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